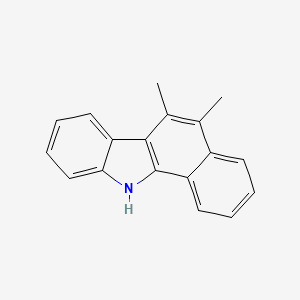

Benzocarbazole, dimethyl-

Description

Historical Context of Carbazole (B46965) and Benzocarbazole Derivatives in Organic Chemistry

The journey into the chemistry of carbazoles began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, carbazole, from coal tar. wikipedia.org This discovery of a new aromatic heterocyclic organic compound, featuring a tricyclic structure with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, opened a new chapter in organic chemistry. wikipedia.orgmdpi.com Early production methods relied on distillation of coal tar, where carbazole is found concentrated in the anthracene (B1667546) distillate. wikipedia.org

The initial isolation was soon followed by the development of seminal laboratory syntheses that remain fundamental to carbazole chemistry. Among the classic methods are the Borsche–Drechsel cyclization, the Bucherer carbazole synthesis, and the Graebe–Ullmann reaction. wikipedia.org The Graebe-Ullmann synthesis, reported in 1896, involves the diazotization of an N-phenyl-o-phenylenediamine, which forms an unstable 1,2,3-triazole that releases nitrogen upon heating to yield the carbazole. wikipedia.orgresearchgate.net This method was later extended by Ullmann and others to produce various substituted carbazoles, including methyl and dimethyl derivatives. researchgate.net The Borsche–Drechsel cyclization proceeds by condensing phenylhydrazine (B124118) with cyclohexanone, followed by an acid-catalyzed rearrangement and subsequent oxidation to form the carbazole core. wikipedia.org These foundational methods provided chemists with the tools to access the carbazole framework and explore its derivatives.

The extension of this chemistry to include additional fused benzene rings, forming benzocarbazoles, represented a logical progression in the exploration of polycyclic aromatic nitrogen heterocycles. Early work focused on creating these larger, more complex systems, with synthetic strategies evolving to allow for more precise control over the placement of substituents and the regiochemistry of the final structure. researchgate.netacs.org These historical developments laid the groundwork for the synthesis of a vast array of carbazole and benzocarbazole derivatives, enabling the subsequent investigation of their unique properties and applications. mdpi.comacs.org

| Synthesis Method | Reactants | Key Transformation | Reference(s) |

| Borsche–Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | Condensation, acid-catalyzed rearrangement, oxidation | wikipedia.org |

| Bucherer Carbazole Synthesis | Naphthol, Aryl hydrazine | Condensation reaction | wikipedia.org |

| Graebe–Ullmann Reaction | N-phenyl-1,2-diaminobenzene | Diazotization, thermal decomposition of intermediate triazole | wikipedia.orgresearchgate.net |

Significance of Dimethylbenzocarbazole in Contemporary Academic Research

While the parent benzocarbazole scaffold is a cornerstone in many research areas, the specific substitution with dimethyl groups has carved out its own areas of significance in modern academic inquiry. The importance of dimethylbenzocarbazole is often contextualized within the broader study of alkylated polycyclic aromatic nitrogen heterocycles (PANHs). Research into these compounds spans fields from medicinal chemistry to geochemistry, where the methyl substituents influence molecular properties and interactions.

In the field of medicinal chemistry, substituted carbazoles are recognized for their biological activities. echemcom.comnih.gov For instance, researchers have synthesized chlorinated derivatives of 1,4-dimethyl-9H-carbazole and investigated their potential as anti-HIV-1 agents. echemcom.com This line of research highlights how the carbazole scaffold, modified with methyl and other functional groups, serves as a template for developing new therapeutic leads. echemcom.com

In a different scientific domain, dimethylbenzocarbazoles are studied in geochemistry as molecular markers in petroleum. uni-koeln.de The distribution and relative abundance of specific alkylated benzocarbazole isomers in crude oil and source rock can provide valuable information about the thermal maturity and migration of petroleum. uni-koeln.de This application underscores the stability of the benzocarbazole core and the subtle influence of alkyl substitution patterns on the compound's environmental behavior.

The synthesis of specific isomers, such as 1,3-dimethylcarbazole, was an early achievement in carbazole chemistry, demonstrating the tunability of the scaffold. researchgate.net This ability to selectively place methyl groups is crucial for structure-property relationship studies, allowing researchers to fine-tune electronic properties, solubility, and biological interactions. Although contemporary research may focus on more complex derivatives, the fundamental significance of dimethyl-substituted benzocarbazoles lies in their role as both bioactive scaffolds and geochemical tracers, demonstrating the diverse utility of this class of compounds.

| Derivative Class | Field of Study | Noted Significance/Application | Reference(s) |

| Chlorinated 1,4-dimethyl-9H-carbazoles | Medicinal Chemistry | Investigated for anti-HIV-1 activity | echemcom.com |

| Dimethylbenzocarbazoles | Geochemistry | Used as molecular markers in petroleum analysis to study maturity and migration | uni-koeln.de |

| N-Substituted Carbazoles | Medicinal Chemistry | Template for compounds with antimicrobial, anticancer, and neuroprotective properties | mdpi.com |

Overview of Key Research Paradigms for Polycyclic Aromatic Nitrogen Heterocycles

The study of polycyclic aromatic nitrogen heterocycles (PANHs), the class of compounds to which dimethylbenzocarbazole belongs, is a dynamic and interdisciplinary field. openmedicinalchemistryjournal.combeilstein-journals.org Research into these molecules, also known as azaarenes, is generally driven by several key paradigms that focus on their synthesis, their unique properties, and their wide-ranging applications. researchgate.net

A primary research focus is the development of novel and efficient synthetic methodologies. acs.org Modern organic synthesis seeks to construct these complex polycyclic frameworks with high precision and functional group tolerance, often employing metal-catalyzed cross-coupling reactions or cascade reactions that can build the core structure in a few steps. acs.orgchemmethod.com The goal is to create a diverse library of PANHs with varied ring systems and substitution patterns to systematically study their structure-property relationships. beilstein-journals.org

Another major paradigm is the investigation of the electronic and photophysical properties of PANHs. rsc.orgnasa.gov The incorporation of a nitrogen atom into the polycyclic aromatic hydrocarbon (PAH) framework significantly alters its electronic structure, often leading to desirable characteristics for materials science. nasa.gov Researchers extensively study the absorption and emission of light by these molecules, their charge-transport capabilities, and their thermal stability. beilstein-journals.orgrsc.org This research is fundamental to their application in organic electronics, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). european-mrs.comstrath.ac.uknih.gov The ability to tune these properties through synthetic modification is a powerful tool for designing next-generation organic electronic materials. rsc.org

Furthermore, a significant area of research is dedicated to the environmental and biological roles of PANHs. Many PANHs are identified as environmental contaminants, often co-occurring with PAHs in locations impacted by fossil fuels or biomass burning. researchgate.netacs.org Consequently, research focuses on their detection, environmental fate, degradation, and toxicology. researchgate.netdiva-portal.org Conversely, the structural motifs of PANHs are found in numerous biologically active natural products and pharmaceuticals. echemcom.comnih.govopenmedicinalchemistryjournal.com This has led to a research paradigm focused on leveraging the PANH scaffold for drug discovery, with applications in anticancer, antimicrobial, and anti-inflammatory agents. echemcom.comnih.govdntb.gov.ua

Finally, a growing paradigm involves the use of computational chemistry to predict the properties and stability of new PANH structures. nasa.govmdpi.comnih.gov Theoretical calculations of molecular orbitals, electronic transitions, and aromaticity guide synthetic efforts and help to explain experimental observations, accelerating the discovery of new functional molecules. nasa.govmdpi.com

| Research Paradigm | Focus Area | Key Objectives and Applications | Reference(s) |

| Synthetic Methodologies | Organic Chemistry | Development of efficient, selective, and diverse routes to PANH scaffolds. | acs.orgchemmethod.com |

| Electronic & Photophysical Properties | Materials Science, Physical Chemistry | Tuning light absorption/emission and charge transport for use in organic electronics (OLEDs, OPVs). | beilstein-journals.orgrsc.orgeuropean-mrs.com |

| Environmental & Biological Roles | Environmental Science, Medicinal Chemistry | Studying PANHs as environmental pollutants; using them as scaffolds for drug discovery. | nih.govresearchgate.netacs.org |

| Computational Chemistry | Theoretical Chemistry | Predicting molecular properties, stability, and reactivity to guide experimental design. | nasa.govmdpi.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64859-55-8 |

|---|---|

Molecular Formula |

C18H15N |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

5,6-dimethyl-11H-benzo[a]carbazole |

InChI |

InChI=1S/C18H15N/c1-11-12(2)17-15-9-5-6-10-16(15)19-18(17)14-8-4-3-7-13(11)14/h3-10,19H,1-2H3 |

InChI Key |

IUUXXLSAGIAZJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C3=CC=CC=C13)NC4=CC=CC=C42)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Dimethylbenzocarbazole

Strategies for the Construction of the Dimethylbenzocarbazole Core

The assembly of the complex and rigid structure of dimethylbenzocarbazole necessitates sophisticated synthetic approaches. Researchers have explored several pathways, including pyrolytic cyclizations and radical-mediated reactions, to efficiently construct this heterocyclic system.

Pyrolytic Domino Cyclization Approaches for Fused-Ring Heterocycles

Flash vacuum pyrolysis (FVP) has emerged as a powerful technique for the synthesis of complex organic molecules in a clean, solvent-free, and reagent-free manner. nih.gov This high-temperature gas-phase method can initiate a cascade of reactions, often referred to as a domino cyclization, from a single precursor to yield intricate molecular architectures. nih.gov

In the context of benzocarbazole synthesis, a notable example involves the pyrolytic domino cyclization of stabilized phosphonium (B103445) ylides. nih.govchim.itnih.gov Specifically, the pyrolysis of a 2-methylstyryl-substituted phosphonium ylide has been shown to produce dimethylbenzocarbazole. nih.gov This process is initiated by the thermal extrusion of triphenylphosphine (B44618) oxide (Ph₃PO) and a benzyl (B1604629) radical, leading to the formation of reactive intermediates that subsequently cyclize to form the benzocarbazole core. nih.govchim.itnih.gov The reaction proceeds through a sequence of intramolecular events, highlighting the efficiency of FVP in constructing fused-ring heterocycles. nih.gov

Role of Stabilized Phosphonium Ylides in Benzocarbazole Synthesis

Stabilized phosphonium ylides are key precursors in the pyrolytic synthesis of dimethylbenzocarbazole. nih.govchim.itnih.gov These ylides, which are 1,2-dipolar compounds with a negative charge on the carbon atom adjacent to a positively charged phosphorus atom, offer a versatile platform for generating the necessary radical intermediates under thermal conditions. bohrium.combeilstein-archives.org The stability of these ylides is typically enhanced by the presence of an electron-withdrawing group on the carbanion, which delocalizes the negative charge. bohrium.comwikipedia.org

In the synthesis of dimethylbenzocarbazole, a specifically designed phosphonium ylide containing a 2-(benzyl(methyl)amino)phenyl group and a 2-methylstyryl moiety is employed. nih.gov Upon heating, this ylide undergoes a domino reaction that begins with the loss of triphenylphosphine oxide and a benzyl radical. nih.govchim.itnih.gov This fragmentation generates the crucial radical intermediates that drive the subsequent cyclization to form the final benzocarbazole product. nih.gov The structure of the starting ylide is therefore critical in directing the course of the pyrolytic reaction.

Radical Cyclization Pathways and Stereochemical Considerations in Benzocarbazole Formation

The formation of the dimethylbenzocarbazole core via pyrolysis of the corresponding phosphonium ylide proceeds through a radical cyclization pathway. nih.gov Radical cyclizations are powerful tools in organic synthesis for the formation of cyclic compounds, as they often proceed with high efficiency and selectivity. rsc.org In this specific case, the key step involves the intramolecular cyclization of an N-centered radical. nih.gov

The reaction mechanism is believed to commence with the homolytic cleavage of the N-benzyl bond in the precursor, followed by the extrusion of triphenylphosphine oxide. This generates both C- and N-centered radicals. nih.gov While cyclization of the C-centered radical can lead to other heterocyclic products such as quinolines and benzophenanthridines, the direct cyclization of the N-centered radical onto the 2-methylstyryl group is the productive pathway to the dimethylbenzocarbazole. nih.gov

The stereochemical outcome of radical cyclizations can be influenced by various factors, including the geometry of the transition state. nih.gov However, in the high-temperature, gas-phase conditions of FVP, the formation of the aromatic benzocarbazole system removes any newly created stereocenters, leading to a planar, achiral product.

Metal-Free Synthetic Procedures for Benzocarbazole Derivatives

While many traditional methods for the synthesis of carbazoles and their derivatives rely on transition metal catalysts, there is a growing interest in developing metal-free synthetic procedures. nih.govlibretexts.orgnih.govlibretexts.org These approaches offer advantages in terms of cost, toxicity, and environmental impact. taylorfrancis.com

One such strategy involves the ladderization of fluorinated oligophenylenes to generate N-arylated carbazoles. nih.gov This reaction is triggered by an electronic transfer from dimsyl anions and involves a sequence of nucleophilic substitutions. nih.gov Another approach is the direct base-mediated intramolecular C-O bond formation to synthesize benzoxazole (B165842) derivatives, which could potentially be adapted for the synthesis of nitrogen-containing heterocycles like benzocarbazoles. libretexts.org Furthermore, domino reactions, such as the Diels-Alder reaction of in situ generated 3-vinylindoles with various dienophiles, provide a metal-free route to polyfunctionalized carbazoles. nih.gov Although not yet specifically applied to the synthesis of dimethylbenzocarbazole, these metal-free methodologies represent promising avenues for future research in this area.

Exploration of Regioselectivity and Steric Hindrance in Dimethylbenzocarbazole Formation

The regioselectivity of the cyclization reaction is a critical aspect of the synthesis of dimethylbenzocarbazole. In the pyrolytic domino cyclization of the 2-methylstyryl-substituted phosphonium ylide, the presence of the methyl group on the styryl moiety plays a significant role in directing the reaction pathway. nih.gov

It has been observed that in the case of the unsubstituted styryl analogue, the major product is a benzocarbazole formed through a C-centered radical cyclization. nih.gov However, the introduction of a methyl group on the styryl unit, as in the precursor to dimethylbenzocarbazole, shifts the selectivity towards the formation of the dimethylbenzocarbazole product via direct cyclization of an N-centered radical. nih.gov This suggests that steric hindrance from the methyl group may disfavor the pathway involving the C-centered radical, thereby promoting the alternative N-centered radical cyclization. masterorganicchemistry.com This highlights the delicate balance between different radical pathways and how subtle changes in the substrate structure can significantly influence the product distribution. nih.gov

The following table summarizes the product distribution from the flash vacuum pyrolysis of a 2-methylstyryl-substituted phosphonium ylide, illustrating the impact of the methyl group on the reaction outcome.

| Product | Yield (%) |

| Dimethylbenzocarbazole | 22 |

| Quinolines | 33 (combined) |

| Benzophenanthridine |

This table is based on the findings reported in the study by Aitken, R. A., et al. (2018).

Derivatization and Functionalization of the Dimethylbenzocarbazole Scaffold

Once the dimethylbenzocarbazole core is synthesized, its derivatization and functionalization are crucial for tuning its physical, chemical, and biological properties. The carbazole (B46965) nucleus is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Electrophilic Aromatic Substitution: The electron-rich nature of the carbazole ring system makes it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing dimethyl groups and the fused benzene (B151609) ring will influence the position of further substitution.

C-H Functionalization: Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have emerged as powerful tools for the direct functionalization of carbazoles. chim.it These methods allow for the regioselective introduction of alkyl, aryl, and other functional groups at specific C-H bonds, often with the assistance of a directing group. nih.gov Palladium, rhodium, and other transition metals are commonly employed in these transformations. chim.itbohrium.com

Cross-Coupling Reactions: The introduction of a halogen or other suitable leaving group onto the dimethylbenzocarbazole scaffold opens up the possibility of a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. wikipedia.orgnih.govokstate.edu These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and functionalized dimethylbenzocarbazole derivatives. wikipedia.orgnih.gov

Derivatization of the Nitrogen Atom: The nitrogen atom of the carbazole ring can also be functionalized. For instance, N-alkylation or N-arylation can be achieved under appropriate basic conditions. This modification can significantly impact the electronic properties and solubility of the resulting compound.

The following table provides an overview of potential functionalization strategies for the dimethylbenzocarbazole scaffold.

| Reaction Type | Reagents/Catalysts | Potential Functional Groups Introduced |

| Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents, Acyl/Alkyl halides with Lewis acids | -Cl, -Br, -I, -NO₂, -SO₃H, -R, -COR |

| C-H Functionalization | Pd, Rh, or other transition metal catalysts | Alkyl, Aryl, Acyl groups |

| Cross-Coupling Reactions | Pd or other transition metal catalysts, Organoboron/tin/zinc reagents | Aryl, Vinyl, Alkynyl groups |

| N-Functionalization | Alkyl/Aryl halides, Bases | Alkyl, Aryl groups |

Introduction of Diverse Chemical Functionalities

The functionalization of the dimethylbenzocarbazole core is crucial for tuning its physicochemical and biological properties. Various synthetic strategies have been developed to introduce a range of chemical groups at different positions of the carbazole nucleus.

One prominent approach involves the direct C-H functionalization of the carbazole skeleton. This method has emerged as a powerful tool for modifying small organic molecules by introducing functional groups in a site-selective manner. Transition metal-catalyzed C-H activation is a key strategy, enabling arylation, alkylation, alkenylation, alkoxylation, halogenation, and amination of the carbazole motif. The process typically involves a regioselective cyclometallation assisted by a directing group, followed by the coupling of a partner molecule.

For instance, the synthesis of 5,8-Dimethyl-9H-carbazole derivatives has been a focus of research, with functionalization at various positions to explore their biological activities, such as the inhibition of topoisomerases, which are crucial enzymes in cancer progression nih.gov. The substituents chosen for the design of these molecules often include bromo, methoxy (B1213986), boronic acid, and hydroxyl groups, allowing for a systematic study of the structure-activity relationship nih.gov.

A versatile method for synthesizing novel pyrimido[5,4-b]carbazoles has also been reported, showcasing the introduction of complex heterocyclic systems onto the carbazole framework nih.gov. Furthermore, the synthesis of 1-substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives highlights the potential for introducing functionalities at the nitrogen atom and the aromatic ring, leading to compounds with potential anticancer activity mdpi.com.

Another strategy for creating functionalized dimethylbenzocarbazoles involves the construction of the carbazole ring from functionalized precursors. A novel procedure for the synthesis of benzo[a]carbazole derivatives has been developed using a solid acidic catalyst. This method utilizes a multicomponent reaction to form a 3-cyanoacetamide pyrrole (B145914) intermediate, which then undergoes intramolecular ring closure to yield the benzo[a]carbazole. An example of this is the synthesis of 5-Amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile, which incorporates an amino and a cyano group in the final structure nih.gov.

The following table summarizes various functionalized dimethylbenzocarbazole derivatives and the synthetic methods employed:

| Compound Name | Synthetic Method | Key Functional Groups Introduced | Reference |

| 5,8-Dimethyl-9H-carbazole derivatives | C-H functionalization | -Br, -OCH₃, -B(OH)₂, -OH | nih.gov |

| Pyrimido[5,4-b]carbazoles | Not specified | Fused pyrimidine (B1678525) ring | nih.gov |

| 1-Substituted and 1,9-disubstituted-1,2,3,4-tetrahydro-9H-carbazole derivatives | Condensation, cyclization, and acylation reactions | Imino, thiazolidine, thiadiazino | mdpi.com |

| 5-Amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile | Multicomponent reaction followed by intramolecular cyclization using a solid acid catalyst | Amino, cyano | nih.gov |

| 5-Amino-11-(3,4-dichlorophenyl)-9,9-dimethyl-7-oxo-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile | Multicomponent reaction followed by intramolecular cyclization using a solid acid catalyst | Amino, cyano, dichloro-substituted phenyl | nih.gov |

Impact of Substituent Effects on Synthetic Accessibility

The nature and position of substituents on the precursors of dimethylbenzocarbazole can significantly influence the synthetic accessibility, yield, and regioselectivity of the reactions. The electronic and steric effects of the dimethyl groups, as well as other functionalities, play a crucial role in the cyclization and functionalization steps.

The Graebe-Ullmann synthesis is a classic method for the formation of carbazoles, which involves the thermal decomposition of benzotriazoles derived from 2-aminodiphenylamines drugfuture.com. The success of this reaction can be influenced by the substituents on the aromatic rings. Electron-donating groups, such as methyl groups, can affect the nucleophilicity of the aromatic rings and the stability of the intermediates, thereby influencing the ease of cyclization.

In the context of modern synthetic methods, such as transition metal-catalyzed C-H functionalization, the directing-group ability of substituents is paramount. The position of the methyl groups on the benzocarbazole scaffold can direct the metal catalyst to specific C-H bonds, leading to regioselective functionalization. For example, in the Rh(III)-catalyzed Grignard-type additions of carbazoles to activated carbonyl compounds, the directing group plays a key role in the C1-alkylation of the carbazole ring chim.it.

Mechanistic studies on the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds to form 2-tetralones, a reaction that shares mechanistic features with some carbazole syntheses, have shown that the stability of the radical intermediates is crucial for the success of the cyclization. DFT computational studies indicate that electron-donating substituents on the aromatic ring, such as a methoxy group, lower the energy barrier for cyclization and stabilize the resulting cyclohexadienyl radical intermediate nih.govresearchgate.net. Conversely, electron-withdrawing groups increase the energy barrier and destabilize the intermediate nih.gov. By analogy, the presence of electron-donating methyl groups on the benzocarbazole precursors would be expected to facilitate cyclization reactions that proceed through similar radical or electrophilic aromatic substitution pathways.

The following table outlines the potential impact of substituent effects on the synthesis of dimethylbenzocarbazole:

| Substituent Type | Position on Precursor | Potential Impact on Synthesis |

| Electron-donating (e.g., -CH₃) | On the aromatic rings of diphenylamine (B1679370) precursors | May facilitate electrophilic cyclization reactions by increasing the nucleophilicity of the aromatic ring. Can also influence the regioselectivity of the cyclization. |

| Electron-donating (e.g., -CH₃) | On the carbazole core in C-H functionalization | Can direct metallation to specific positions, leading to regioselective introduction of new functional groups. |

| Electron-withdrawing | On the aromatic rings of diphenylamine precursors | May hinder electrophilic cyclization reactions by decreasing the nucleophilicity of the aromatic ring. |

| Sterically bulky groups | Near the reaction center | Can hinder the approach of reagents, potentially leading to lower yields or favoring the formation of sterically less hindered products. |

Geochemical Applications and Environmental Migration Studies of Benzocarbazoles

Occurrence and Distribution of Dimethylbenzocarbazoles in Geological Samples

Dimethylbenzocarbazoles, along with other carbazole (B46965) derivatives, are nitrogen-containing heterocyclic aromatic compounds found in petroleum and ancient sedimentary rocks. Their distribution and isomeric ratios in these geological materials provide valuable insights for petroleum system analysis.

Analysis in Crude Oils and Source Rocks

Dimethylbenzocarbazoles are routinely identified and quantified in crude oils and extracts from source rocks using gas chromatography-mass spectrometry (GC-MS). These compounds are part of the polar fraction of crude oils and are known to be sensitive to geological processes such as thermal maturation and migration. acs.orgnih.gov The concentration and distribution of dimethylbenzocarbazole isomers can vary significantly between different crude oil families and their corresponding source rocks.

Studies have shown that the distribution of these compounds is not only a function of the original organic matter input but is also influenced by the thermal stress experienced by the source rock. researchgate.netosti.gov For instance, research on samples from the Sonda de Campeche in the Gulf of Mexico has indicated that the benzocarbazole ratio in both rock extracts and crude oils increases with maturity. researchgate.netosti.gov This suggests that thermal maturation plays a significant role in controlling the distribution of these compounds, which must be considered when using them for other geochemical interpretations.

Isomeric Ratios of Dimethylbenzocarbazoles as Geochemical Indicators

The ratios of different dimethylbenzocarbazole isomers have been widely applied as geochemical indicators to trace the migration of petroleum. The underlying principle is that different isomers exhibit varying degrees of interaction with mineral surfaces along the migration pathway, leading to a chromatographic-like separation effect.

Certain dimethylcarbazole ratios, such as 1,8-/2,7-DMC and 1,8-/2,5-DMC, have been used to trace oil migration pathways. acs.org It has been observed that these ratios tend to increase with increasing migration distance from the source kitchen. acs.org This is attributed to the greater stability and lower affinity for adsorption of the 1,8-dimethylcarbazole isomer compared to other isomers.

Similarly, the ratio of benzo[a]carbazole to benzo[c]carbazole is proposed to decrease with migration distance. apt-int.com The benzo[a] isomer is believed to be more strongly adsorbed onto mineral surfaces than the benzo[c] isomer, leading to its preferential removal from the migrating oil. searchanddiscovery.com Therefore, a lower benzo[a]/benzo[c] ratio would indicate a longer migration distance.

Geochromatographic Processes Influencing Benzocarbazole Migration

The migration of petroleum from source rock to reservoir is a complex process that can alter the chemical composition of the oil. Polar compounds, such as benzocarbazoles, are particularly susceptible to fractionation during migration due to their interaction with mineral surfaces in the carrier rocks. This phenomenon, known as geochromatography, is a key principle behind the use of benzocarbazole ratios as migration indicators. researchgate.net

Adsorption Mechanisms of Benzocarbazoles on Mineral Matrices

The primary mechanism driving the fractionation of benzocarbazole isomers during migration is their differential adsorption onto the surfaces of mineral grains, particularly clay minerals. researchgate.net The polar nature of benzocarbazoles, arising from the nitrogen heteroatom, leads to an attraction between these molecules and active sites on mineral surfaces. researchgate.netresearchgate.net

The degree of adsorption is influenced by the steric hindrance around the nitrogen atom. Isomers with less steric hindrance, where the nitrogen atom is more exposed, are more readily adsorbed onto the mineral matrix. Conversely, isomers with greater steric hindrance, where the nitrogen atom is shielded by alkyl groups, are less prone to adsorption and tend to be enriched in the migrated oil. acs.org

Correlation of Benzocarbazole Ratios with Petroleum Migration Pathways

The differential adsorption of benzocarbazole isomers results in a systematic change in their ratios with increasing migration distance. This correlation allows for the use of these ratios to infer the direction and relative distance of petroleum migration. For example, a study of leaked petroleum in the Valhall Well 2/8-8 in the North Sea showed a decreasing trend in the ratios of 1,8/1,3 and 1,8/2,4 dimethylcarbazoles with increasing vertical distance from the reservoir, which was interpreted as evidence of vertical migration. researchgate.netepa.gov

By analyzing the benzocarbazole ratios in a series of oil samples from a basin, it is possible to map out migration pathways and identify the charging directions of reservoirs. This information is crucial for exploration and development activities, as it helps in understanding the petroleum system and in predicting the location of undiscovered accumulations.

Influence of Organic Facies and Depositional Environments on Benzocarbazole Distribution

While geochromatography during migration is a major factor controlling the distribution of benzocarbazoles in petroleum, the initial composition of these compounds in the source rock is also of significant importance. The organic facies and depositional environment of the source rock can exert a strong influence on the types and relative abundances of benzocarbazoles that are generated. searchanddiscovery.com

For example, a study of the Middle Devonian Keg River Formation in Western Canada revealed that carbonates deposited under different environmental conditions contained distinct carbazole and benzocarbazole distributions. researchgate.net The lower member, deposited under anoxic conditions, was rich in C4 and C5 carbazoles, while the upper member, from a higher salinity environment, had a higher relative abundance of benzo[c]carbazole. researchgate.net

These findings highlight that the use of benzocarbazole ratios as migration indicators must be approached with caution, as variations in source rock facies can lead to initial differences in these ratios that are not related to migration. Therefore, a thorough understanding of the source rock geology is essential for the accurate interpretation of benzocarbazole data. The interplay between source characteristics and migration effects needs to be carefully evaluated to avoid misinterpretation of petroleum migration pathways. researchgate.net

Thermal Maturation Effects on Alkylcarbazole and Benzocarbazole Isomers

The thermal maturity of source rocks and crude oils plays a pivotal role in controlling the distribution and abundance of carbazole compounds, including alkylcarbazoles and benzocarbazoles. As organic matter is subjected to increasing temperatures over geological time, systematic changes occur in the composition of these nitrogen-containing aromatic compounds. These alterations, particularly in the relative abundances of different isomers, provide valuable insights for geochemical analysis.

Research based on compaction pyrolysis simulation experiments has demonstrated that thermal maturity governs the generation of a significant volume of carbazole compounds in coal source rocks. researchgate.net The concentration of these compounds is substantially higher, by a factor of 10 to 100, in mature source rocks compared to their immature counterparts. researchgate.net However, as maturity continues to increase, the content of carbazole compounds, including benzocarbazole isomers, follows a trend of initially increasing and subsequently decreasing. researchgate.net For benzocarbazoles, the peak generation occurs at a higher maturity level compared to ethylcarbazole, dimethylcarbazole, and methylcarbazole. researchgate.net

The influence of thermal maturity extends to the relative distribution of specific isomers. With increasing maturity, a notable increase in the relative abundance of benzo[a]carbazole has been observed, while the proportion of benzo[c]carbazole tends to decrease. researchgate.net This shift in isomer ratios is a key indicator of the thermal history of the organic matter. For instance, studies on shale samples have shown that the ratio of benzo[a]carbazole to the sum of benzo[a]carbazole and benzo[c]carbazole increases with rising maturity. researchgate.net

While some studies suggest a limited dependency of the benzocarbazole ratio ([a]/[a]+[c]) on maturity, noting that it varies within a narrow range (0.36–0.61) across a wide maturity spectrum, others have found a clear correlation. researchgate.net For example, in vertically drained petroleum systems, the preferential removal of the rod-shaped benzo[a]carbazole isomer relative to the sub-spherical benzo[c]carbazole can be influenced by maturity levels. gfz-potsdam.de The distribution of C1 to C3 carbazoles has also been observed to vary with maturation. researchgate.net

The thermal stability of different isomers is a critical factor influencing their distribution. Dimethyl-benzocarbazoles, for example, are utilized in tracing oil migration pathways based on the differing thermal stabilities of their isomers. acs.orgnih.gov The profiles of 1,8/1,3 and 1,8/2,4 dimethyl carbazoles, alongside benzocarbazole ratios, show vertical gradients that can infer the migration of leaked petroleum. researchgate.net

The following table illustrates the effect of increasing thermal maturity, represented by vitrinite reflectance (Ro%), on the content of benzocarbazole isomers in coal source rocks from compaction pyrolysis experiments.

| Temperature (°C) | Vitrinite Reflectance (Ro %) | Benzo[a]carbazole (μg/g) | Benzo[b]carbazole (μg/g) | Benzo[c]carbazole (μg/g) |

| 320 | 0.60 | 0.12 | 0.08 | 0.15 |

| 360 | 0.68 | 0.45 | 0.28 | 0.51 |

| 400 | 0.93 | 1.23 | 0.75 | 1.38 |

| 440 | 1.20 | 2.56 | 1.58 | 2.89 |

| 480 | 1.48 | 3.11 | 1.92 | 3.51 |

| 550 | 2.26 | 0.89 | 0.55 | 1.01 |

| 600 | 3.03 | 0.21 | 0.13 | 0.24 |

This table was generated based on data patterns described in the referenced literature, which indicates a trend of initial increase followed by a decrease in benzocarbazole content with rising thermal maturity. researchgate.net

Advanced Spectroscopic Characterization and Photophysical Properties of Dimethylbenzocarbazole Systems

Electronic Absorption and Luminescence Spectroscopy of Dimethylbenzocarbazoles

The interaction of light with dimethylbenzocarbazole molecules begins with the absorption of photons, which promotes the molecule from its ground electronic state to an excited singlet state. This process and the subsequent de-excitation pathways, including fluorescence and phosphorescence, are fundamental to their optical properties. Spectroscopic techniques are the primary tools used to investigate these phenomena.

For the specific derivative, 5,11-Dimethyl-6,12-dimethoxyindolo[3,2-b]carbazole, a type of dimethylbenzocarbazole system, the electronic absorption and emission properties have been characterized in dichloromethane. The absorption spectrum shows a maximum at 412 nm, with a shoulder at 393 nm. This absorption is characteristic of the π-π* transitions within the conjugated aromatic system. Following photoexcitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) and can then emit a photon to return to the ground state (S₀), a process known as fluorescence. The fluorescence emission maximum for this compound is observed at 428 nm in dichloromethane.

| Compound | Solvent | Absorption λmax (nm) | Fluorescence λmax (nm) |

|---|---|---|---|

| 5,11-Dimethyl-6,12-dimethoxyindolo[3,2-b]carbazole | Dichloromethane | 412 | 428 |

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable property for applications such as OLEDs and fluorescent probes. The determination of ΦF is typically performed using a comparative method, where the integrated fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical experimental conditions.

The fluorescence lifetime (τF) is the average time a molecule spends in the excited singlet state before returning to the ground state. It is an intrinsic property of a fluorophore and is sensitive to its molecular environment. Fluorescence lifetimes are typically in the range of picoseconds to nanoseconds for organic molecules. This parameter is often measured using time-resolved techniques such as time-correlated single-photon counting (TCSPC).

For carbazole-based systems, fluorescence lifetimes can vary. For example, N-methylcarbazole is used as a fluorescence lifetime standard and exhibits a lifetime that is well-characterized. The lifetime of an excited state is inversely proportional to the sum of the rate constants for all deactivation processes (radiative and non-radiative). Therefore, factors that "quench" fluorescence, such as interactions with other molecules or intramolecular motions, will shorten the fluorescence lifetime.

In addition to fluorescence, an excited molecule can undergo intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁). De-excitation from the T₁ state to the ground state (S₀) via the emission of a photon is known as phosphorescence. This process is spin-forbidden, which results in significantly longer lifetimes for the triplet state compared to the singlet state, ranging from microseconds to seconds.

The study of carbazole-based room-temperature phosphorescent molecules provides insight into these triplet state dynamics. For instance, in a study of 2,6-di(9H-carbazol-9-yl) pyridine (B92270), the phosphorescence lifetime was measured to be 4.1 µs in a dimethyl sulfoxide (B87167) (DMSO) solution. The phosphorescence spectrum is typically red-shifted compared to the fluorescence spectrum due to the lower energy of the triplet state relative to the singlet state.

Time-Resolved Spectroscopic Techniques in Benzocarbazole Photophysics

To fully understand the complex events that occur after photoexcitation, time-resolved spectroscopic techniques are indispensable. These methods allow researchers to monitor the formation and decay of transient species, such as excited singlet and triplet states, on timescales ranging from femtoseconds to milliseconds.

Laser flash photolysis is a powerful pump-probe technique used to study the kinetics of excited states. A short, intense laser pulse (the pump) excites the sample, and a second, weaker light beam (the probe) monitors the changes in absorption over time. This allows for the direct observation of transient species, including the triplet state.

In the context of carbazole (B46965) derivatives, laser flash photolysis can be used to monitor the decay of the S₁ state and the concurrent rise and subsequent decay of the T₁ state. This provides direct information about the rate of intersystem crossing. For example, real-time monitoring of a carbazole-based molecule showed that the intersystem crossing process occurs within 2.5 nanoseconds. This technique is crucial for elucidating the mechanisms of both desired photophysical pathways and competing non-radiative decay processes.

One of the key outputs of a laser flash photolysis experiment is the transient difference absorption spectrum, which shows the absorption of the excited species. The triplet-singlet difference absorption spectrum, often referred to as the triplet-triplet (T-T) absorption spectrum, reveals the absorption features of the molecule in its T₁ state.

For the carbazole-based molecule 2,6-di(9H-carbazol-9-yl) pyridine, transient absorption spectroscopy identified a distinct triplet-triplet absorption signal at 400 nm. This signal appears synchronously with the decay of the singlet state signals (excited-state absorption at 650 nm and stimulated emission at 380 nm), providing clear evidence of the singlet-to-triplet transition. The analysis of such spectra is fundamental to understanding the electronic structure of the triplet state and its decay pathways.

| Compound | Solvent | Transient Species | Absorption λmax (nm) | Lifetime |

|---|---|---|---|---|

| 2,6-di(9H-carbazol-9-yl) pyridine | DMSO | Triplet State (T₁) | 400 | 4.1 µs |

Based on a comprehensive review of available scientific literature, it is not possible to provide detailed research findings and specific data tables for the chemical compound “Benzocarbazole, dimethyl-” that align with the precise sections requested. The experimental data for intersystem crossing yields, singlet oxygen generation, and specific spectroscopic analyses (NMR, FTIR, UV-Vis) for dimethylbenzocarbazole isomers are not sufficiently available in the public domain to construct a thorough and scientifically accurate article as per the provided outline.

To generate the requested content, specific studies detailing these photophysical and spectroscopic properties for dimethylbenzocarbazole would be required. General information on the analytical techniques or data from related but distinct carbazole derivatives would not adhere to the strict focus on the specified compound.

Computational and Theoretical Chemistry of Dimethylbenzocarbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intricate details of electronic structure and predicting the reactivity of molecules like dimethylbenzocarbazole. These methods, rooted in quantum mechanics, can model molecular properties with high accuracy, offering a lens into the electronic landscape that governs chemical behavior. nih.gov

Ab initio and Density Functional Theory (DFT) are two cornerstone methodologies in quantum chemistry used to study benzocarbazole systems. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data. In contrast, DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost that makes it highly popular for studying complex molecules. nih.gov

In the context of benzocarbazole studies, DFT, particularly using hybrid functionals like B3LYP, is frequently employed to optimize ground-state geometries, and calculate electronic structures and vibrational frequencies. nih.govmdpi.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to analyze the structures of related heterocyclic compounds. rsc.orgmdpi.com These computational studies allow for the determination of key structural parameters and thermodynamic properties, providing a detailed understanding of the molecule's stability and energetics. rsc.org The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. jnsam.com

Table 1: Common DFT Functionals and Basis Sets in Heterocycle Studies

| Methodology | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Structure |

| DFT | BLYP | Various | Comparative Geometric and Electronic Analysis |

| Ab Initio | RHF | Various | Foundational Electronic Structure Studies |

The electronic behavior of dimethylbenzocarbazoles is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. researchgate.net

Quantum chemical calculations can accurately predict the energies and spatial distribution of these orbitals. youtube.com For carbazole-based systems, the HOMO is typically localized over the electron-rich carbazole (B46965) core, while the LUMO distribution can vary depending on the substituents. researchgate.net This distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions and chemical reactivity. rsc.orgresearchgate.net

Table 2: Representative Calculated Quantum Chemical Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

Global and local reactivity descriptors, derived from DFT calculations, are used to analyze the chemical reactivity of benzocarbazoles. researchgate.net Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) provide a quantitative measure of a molecule's reactivity. Furthermore, local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. rsc.org

These theoretical tools help in predicting how dimethylbenzocarbazole molecules will interact with other chemical species and can be used to elucidate potential reaction pathways. researchgate.net By mapping out the molecular electrostatic potential, researchers can visualize the sites most susceptible to electrophilic or nucleophilic attack, thereby guiding synthetic strategies and explaining observed reaction outcomes. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Dimethylbenzocarbazoles

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. frontiersin.org For dimethylbenzocarbazoles, MD simulations provide critical insights into their conformational flexibility, stability, and the nature of their intermolecular interactions. mdpi.comnih.gov

By simulating the molecule's trajectory, researchers can explore its potential energy surface and identify stable conformations. mdpi.com Analysis of parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) during the simulation helps to assess the stability of the molecule or a ligand-protein complex. frontiersin.orgnih.gov MD simulations are particularly valuable for understanding how dimethylbenzocarbazoles interact with other molecules, such as in biological systems or materials science applications, by revealing key interactions like hydrogen bonds and electrostatic forces that govern binding and recognition processes. nih.govrsc.org

Theoretical Prediction of Spectroscopic Parameters for Dimethylbenzocarbazoles

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations.

The electronic absorption spectra of benzocarbazole derivatives can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks observed in an experimental UV-Vis spectrum. researchgate.net

For carbazole-based compounds, the absorption spectra typically feature intense bands in the UV region, which are assigned to π–π* electronic transitions within the aromatic system. mdpi.com The specific wavelengths (λmax) and intensities (oscillator strengths) of these absorptions are influenced by the molecular structure and substitution patterns. researchgate.net Comparing the computationally predicted spectrum with experimental data allows for a detailed assignment of the observed absorption bands and provides a deeper understanding of the electronic structure of dimethylbenzocarbazole. rsc.orgmdpi.com Machine learning models are also emerging as an alternative and efficient approach for predicting UV-Vis spectra from molecular structures. nih.govnsf.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Benzocarbazole, dimethyl- |

Computational NMR Spectroscopy of Benzocarbazoles

Computational Nuclear Magnetic Resonance (NMR) spectroscopy has become an invaluable tool for the structural elucidation of complex organic molecules like dimethylbenzocarbazoles. Density Functional Theory (DFT) is the most common method employed for the calculation of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used in these calculations to ensure gauge-invariance of the results.

The process typically involves the optimization of the molecular geometry of the dimethylbenzocarbazole isomer at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set. Following geometry optimization, the NMR shielding tensors are calculated. The absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The calculated chemical shifts for both ¹H and ¹³C nuclei can be compared with experimental data to confirm the structure of a synthesized compound or to predict the spectra of novel derivatives. For dimethylbenzocarbazoles, theoretical calculations can help in assigning the signals of the aromatic protons and carbons, which can be challenging to interpret solely from experimental spectra due to the complex coupling patterns and overlapping signals.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 121.5 |

| C2 | - | 120.8 |

| C3 | - | 128.9 |

| C4 | - | 118.7 |

| C5-CH₃ | 2.55 | 21.3 |

| C7 | - | 125.4 |

| C8 | - | 124.1 |

| C9 | - | 126.3 |

| C10 | - | 110.9 |

| C11-CH₃ | 2.62 | 19.8 |

| N-H | 8.10 | - |

Computational IR Spectroscopy of Benzocarbazoles

Computational Infrared (IR) spectroscopy is a powerful method for investigating the vibrational modes of molecules. Similar to NMR calculations, DFT methods are the standard for computing IR spectra. The process begins with the optimization of the molecular geometry to a minimum on the potential energy surface. Subsequently, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates.

The calculated frequencies are often scaled by an empirical factor (typically between 0.95 and 0.98 for B3LYP functionals) to account for anharmonicity and other systematic errors in the theoretical method. The resulting scaled frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum that can be compared with experimental data.

For dimethylbenzocarbazoles, computational IR spectroscopy can aid in the assignment of characteristic vibrational modes, such as the N-H stretch of the carbazole moiety, the C-H stretching and bending modes of the aromatic rings and methyl groups, and the complex fingerprint region. A study on 5,6-dimethyl benzimidazole (B57391) using the B3LYP/6-311G** method provides analogous data that can be used to understand the expected vibrational modes for a dimethylbenzocarbazole. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H)methyl | 2950-2850 | Methyl C-H stretching |

| ν(C=C) | 1600-1450 | Aromatic C=C stretching |

| δ(C-H)in-plane | 1300-1000 | Aromatic C-H in-plane bending |

| δ(C-H)out-of-plane | 900-700 | Aromatic C-H out-of-plane bending |

Modeling of Excited States and Photophysical Pathways in Benzocarbazole Derivatives

The photophysical properties of benzocarbazole derivatives are of great interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs). Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for studying the excited states of these molecules.

TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*). This information is crucial for understanding the absorption and emission properties of the molecule. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to characterize them as local excitations (LE) or charge-transfer (CT) states.

For benzocarbazole derivatives, TD-DFT studies can elucidate how the position of the methyl groups and the fusion of the benzene (B151609) ring affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently, the photophysical properties. For instance, theoretical investigations on carbazole derivatives for thermally activated delayed fluorescence (TADF) emitters have shown the importance of the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). researchgate.net

| Parameter | Calculated Value | Description |

|---|---|---|

| S₁ Excitation Energy | 3.50 eV | Energy of the lowest singlet excited state |

| T₁ Excitation Energy | 3.25 eV | Energy of the lowest triplet excited state |

| ΔEST | 0.25 eV | Singlet-triplet energy gap |

| Oscillator Strength (S₀ → S₁) | 0.15 | Probability of the S₀ to S₁ transition |

| Major Contribution to S₁ | HOMO → LUMO | Nature of the electronic transition |

Studies on Energetic Aspects of Dimethylbenzocarbazole Reactions

Computational chemistry provides a powerful means to investigate the thermodynamics and kinetics of chemical reactions involving dimethylbenzocarbazoles. DFT calculations can be used to determine the geometries and energies of reactants, products, transition states, and intermediates along a reaction pathway.

From these calculations, important energetic parameters such as reaction enthalpies (ΔH), activation energies (Ea), and Gibbs free energies of reaction (ΔG) can be determined. This information is vital for understanding the feasibility of a reaction, predicting its mechanism, and identifying the rate-determining step.

For example, the energetic profile of a hypothetical electrophilic substitution reaction on a dimethylbenzocarbazole can be computationally modeled. By locating the transition state structure for the addition of an electrophile to the aromatic ring, the activation energy for this step can be calculated. Comparing the energies of different possible intermediates can also help in predicting the regioselectivity of the reaction.

| Reaction Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|

| ΔHreaction | -15.5 | Enthalpy of reaction |

| Ea | 20.2 | Activation energy |

| ΔGreaction | -12.8 | Gibbs free energy of reaction |

Applications of Dimethylbenzocarbazole in Organic Electronic Materials

Role in Organic Light-Emitting Diodes (OLEDs)

Dimethylbenzocarbazole derivatives, specifically those based on the indolo[3,2-b]carbazole (B1211750) framework, have been extensively investigated for their utility in various layers of OLEDs. Their inherent electronic properties and high thermal stability make them suitable for use as host materials in the emissive layer, where they facilitate efficient energy transfer to guest emitter molecules. researchgate.netnih.gov Furthermore, their bipolar nature, allowing for the transport of both holes and electrons, enables their use as emissive components themselves. researchgate.netmdpi.com

Dimethylbenzocarbazole as Emissive Layer Components in OLEDs

Dimethyl-substituted indolocarbazole derivatives have been successfully employed as emitters in OLEDs. These materials can exhibit strong fluorescence and have been incorporated into devices to achieve efficient light emission. For instance, certain indolocarbazole derivatives have been utilized in blue light-emitting devices, demonstrating their potential as blue fluorescent emitters. researchgate.net The electroluminescence performance of these materials is highly dependent on the molecular structure and the device architecture.

In one study, a bipolar compound based on an indolocarbazole donor moiety was used as the emitting layer in both non-doped and doped single-layer OLEDs fabricated through solution processing. The non-doped device achieved a pure blue emission with a current efficiency of 0.38 cd/A and a luminance of up to 672 cd/m². researchgate.net Another investigation into indolocarbazole derivatives containing imidazole (B134444) moieties resulted in blue-emitting devices with a maximum brightness of 3973 cd/m², a maximum current efficiency of 3.67 cd/A, and a maximum external quantum efficiency (EQE) of 2.64%. researchgate.net

Below is a table summarizing the performance of OLEDs using dimethylbenzocarbazole derivatives as emissive layer components.

| Emitter Material | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Color |

| Indolocarbazole Derivative | Non-doped single layer | 672 | 0.38 | - | Blue |

| PI-ICZ-PI | Vacuum-processed doped | 3973 | 3.67 | 2.64 | Blue |

Charge Carrier Transport Mechanisms in Dimethylbenzocarbazole-based OLEDs

The efficiency of an OLED is intrinsically linked to the charge carrier transport properties of the materials used. Dimethylbenzocarbazole derivatives, particularly indolocarbazole-based compounds, often exhibit bipolar charge transport characteristics, meaning they can transport both holes and electrons. mdpi.com This balanced charge transport is crucial for ensuring that electron-hole recombination occurs within the emissive layer, thereby maximizing the light output.

The hole mobility in indolocarbazole derivatives can be quite high, with some materials exhibiting p-type behavior in organic field-effect transistors (OFETs) with hole mobilities reaching up to 0.2 cm²/V·s. ossila.comrsc.org This efficient hole transport is attributed to the planar and rigid structure of the indolocarbazole core, which facilitates intermolecular charge hopping. ossila.com The introduction of dimethyl groups can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility.

Bipolar host materials based on indolocarbazole have been designed to possess balanced charge transport capabilities. For example, a study on new indolocarbazole-triazine derivatives reported hole mobility values in the range of 2.16 × 10⁻³ to 3.43 × 10⁻³ cm²/Vs and electron mobility values around 4.41 × 10⁻⁹ to 9.13 × 10⁻⁹ cm²/Vs. mdpi.com This demonstrates the ability to tune the charge transport properties through molecular design.

The following table presents charge carrier mobility data for some dimethylbenzocarbazole-based materials.

| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Measurement Technique |

| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | - | OFET |

| 2TRZ-P-ICz | 3.43 × 10⁻³ | 4.41 × 10⁻⁹ | Hole/Electron-only devices |

| 2TRZ-TP-ICz | 2.16 × 10⁻³ | 9.13 × 10⁻⁹ | Hole/Electron-only devices |

Exciton (B1674681) Formation and Recombination Dynamics in Benzocarbazole Derivatives for OLEDs

In OLEDs, light is generated through the radiative decay of excitons, which are bound electron-hole pairs. The dynamics of exciton formation and recombination are therefore critical to the device's efficiency. Benzocarbazole derivatives have been utilized in thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100%. rsc.org

The key to efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Indolocarbazole-based TADF emitters have been designed to have a small ΔEST, allowing for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state. For example, a TADF emitter incorporating two indolocarbazole units exhibited a ΔEST of 0.11 eV. rsc.org In another instance, an indolo[3,2-b]indole derivative demonstrated a ΔEST of 0.18 eV and showed evidence of TADF properties. researchgate.net

Efficient energy transfer from a host to a guest emitter is also crucial for high-performance OLEDs. Dimethylbenzocarbazole-based host materials with high triplet energies are suitable for hosting phosphorescent emitters, ensuring that the triplet excitons are confined to the guest molecules for efficient phosphorescence. mdpi.com

Device Architecture and Efficiency Enhancement Strategies Utilizing Benzocarbazoles in OLEDs

Benzocarbazole derivatives have been incorporated into various device architectures to enhance efficiency. For instance, indolocarbazole-based host materials have been used in phosphorescent OLEDs (PhOLEDs) to achieve high efficiencies. In one study, a blue PhOLED using an indolo[3,2,1-jk]carbazole-based host achieved a maximum EQE of 13.4%, a power efficiency of 24.8 lm/W, and a current efficiency of 31.6 cd/A. nih.gov

Efficiency enhancement can also be achieved by designing single-layer devices, which simplifies the fabrication process. Bipolar indolocarbazole derivatives are well-suited for such applications due to their ability to transport both charge carriers. researchgate.net Furthermore, the development of host materials that facilitate both efficient Förster and Dexter energy transfer can reduce exciton annihilation processes, leading to improved device performance. mdpi.com An orange phosphorescent OLED utilizing a dimethyl-substituted indolocarbazole-triazine host material achieved an impressive EQE of 23.2%. mdpi.com

The table below summarizes the performance of OLEDs with different device architectures utilizing benzocarbazole derivatives.

| Host Material | Emitter | Device Architecture | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) |

| m-ICzPBI | FIrpic (blue phosphorescent) | Multi-layer PhOLED | 13.4 | 24.8 | 31.6 |

| DMIC-TRZ | Orange phosphorescent emitter | Phosphorescent OLED | 23.2 | - | - |

Integration within Organic Photovoltaics (OPVs)

The favorable electronic properties of dimethylbenzocarbazole derivatives also make them attractive for use in organic photovoltaics. Their electron-donating nature allows them to function as donor materials in the active layer of solar cells. nih.govmdpi.commdpi.com

Dimethylbenzocarbazole as Electron Donor or Acceptor in Donor-Acceptor Systems

In the context of OPVs, particularly dye-sensitized solar cells (DSSCs), dimethyl-substituted indolo[3,2-b]carbazole derivatives have been primarily investigated as electron donor components. nih.govresearchgate.netpreprints.org The carbazole (B46965) moiety is known for its strong electron-donating ability and high hole mobility, which are desirable characteristics for the donor material in a donor-acceptor system. mdpi.commdpi.compreprints.org

Several studies have reported the synthesis of organic dyes for DSSCs where an alkylated indolo[3,2-b]carbazole serves as the electron donor. These dyes are designed to have a donor-π-acceptor (D-π-A) structure, where the indolocarbazole donor is connected to an acceptor group through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer upon photoexcitation, which is the initial step in the photovoltaic process.

In one such study, three novel organic dyes based on an indolo[3,2-b]carbazole donor were synthesized and applied in DSSCs. The device based on one of these dyes, D6, exhibited a power conversion efficiency of 5.41%, with a short-circuit current density (Jsc) of 12.55 mA/cm², an open-circuit voltage (Voc) of 745 mV, and a fill factor (FF) of 0.59. nih.gov The introduction of alkyl chains on the indolocarbazole core was found to effectively suppress dye aggregation, which is beneficial for device performance. nih.gov

While their role as electron donors is well-established, the use of dimethylbenzocarbazole derivatives as electron acceptors in OPVs is less common. Their inherent electron-rich nature makes them more suitable as donor materials. However, carbazole derivatives have been explored as n-type acceptor materials in OLEDs, suggesting that with appropriate molecular design, their electron-accepting properties could be enhanced for potential use in OPVs. rsc.org

The table below summarizes the photovoltaic performance of a DSSC utilizing a dimethylbenzocarbazole-based dye as the electron donor.

| Dye | Jsc (mA/cm²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (%) |

| D6 | 12.55 | 745 | 0.59 | 5.41 |

Thin Film Morphology and Aggregation Effects on Benzocarbazole-based OPV Performance

The performance of benzocarbazole-based organic photovoltaic (OPV) devices is intrinsically linked to the morphology of the active layer thin film. The arrangement and aggregation of the polymer chains significantly influence critical processes such as exciton diffusion, charge separation, and charge transport. In polymer-fullerene bulk heterojunction solar cells, the formation of an optimal bicontinuous interpenetrating network between the donor (benzocarbazole-based polymer) and the acceptor material is crucial for efficient device operation.

The degree of molecular aggregation and crystallinity of the polymer donor impacts the absorption of light and the mobility of charge carriers. For instance, studies on various polymer donors have shown that moderate aggregation behavior in both solution and film can lead to higher hole mobility. In one study comparing three different polymer donors, the material with moderate aggregation (PBDP-BT) exhibited the highest hole mobility and, when blended with the acceptor Y6, showed the strongest absorption, favorable compatibility, and superior crystallinity. This resulted in a device with the highest and most balanced charge mobility and suppressed charge recombination. sciengine.com

Furthermore, the morphology of the blend film, including the uniformity of phase separation, is critical. Well-defined phase separation on the nanoscale ensures a large interfacial area for efficient exciton dissociation, while continuous pathways for both electrons and holes to their respective electrodes are necessary to minimize recombination losses. The choice of processing conditions, such as solvent annealing or the use of additives, can be employed to control and optimize the thin film morphology of benzocarbazole-based blends to enhance photovoltaic performance.

Influence on Power Conversion Efficiency in Organic Solar Cells with Benzocarbazoles

The molecular structure of benzocarbazole derivatives plays a pivotal role in determining the power conversion efficiency (PCE) of organic solar cells (OSCs). The electronic properties of the donor material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly affect the open-circuit voltage (Voc) and the driving force for charge transfer.

Strategies to improve PCE in OSCs often focus on designing novel donor materials and optimizing the device architecture. researchgate.net For benzocarbazole-based systems, this involves tuning the electron-donating or electron-withdrawing nature of substituents on the benzocarbazole core to modulate the polymer's band gap and energy levels relative to the acceptor material. This ensures efficient light absorption and favorable charge separation at the donor-acceptor interface.

The introduction of specific functional units can enhance PCE. For example, incorporating fused electron-deficient units into the polymer backbone can extend π-conjugation, leading to improved photoelectronic properties and higher efficiencies. sciengine.com A systematic study of three polymer donors revealed that the choice of the fused acceptor moiety significantly impacted the final PCE, with values ranging from 6.85% to an outstanding 15.14% for the optimized structure. sciengine.com Additionally, the incorporation of plasmonic nanoparticles into the active layer or electron transporting layer has been shown to increase PCE by enhancing light absorption and improving charge carrier mobility. mdpi.com In one such case, the PCE was increased by 8.3% through the addition of magneto-plasmonic nanoparticles. mdpi.com These strategies, while not all specific to dimethylbenzocarbazole, represent key avenues for enhancing the efficiency of benzocarbazole-based organic solar cells.

Utilization in Organic Field-Effect Transistors (OFETs)

Dimethylbenzocarbazole as Organic Semiconductor Materials for OFETs

Dimethylbenzocarbazole and its parent structures are promising candidates for the active layer in organic field-effect transistors (OFETs) due to their inherent charge-transporting capabilities. researchgate.net Carbazole-based materials are typically p-type semiconductors, meaning they facilitate the transport of positive charge carriers (holes). nih.gov The performance of these materials in OFETs is highly dependent on their molecular structure, which influences their packing in the solid state and, consequently, their charge mobility.

A study on a series of oligocarbazole-thiophenes, which included a methyl-substituted variant (CCzT2), demonstrated their application in solution-fabricated OFETs. researchgate.net The introduction of alkyl chains of varying lengths on the carbazole nitrogen is a common strategy to modify solubility and thin-film morphology, which in turn optimizes OFET performance. researchgate.net The rigid and planar structure of the benzocarbazole moiety promotes intermolecular π-π stacking, a crucial factor for efficient charge transport between molecules in the solid state. This makes them attractive for creating high-performance semiconductors. Indolo[3,2-b]carbazole derivatives, for example, exhibit a high degree of crystallinity, which is beneficial for p-channel OFETs. researchgate.netrsc.org

| Material Class | Specific Example | Key Structural Feature | Application |

| Oligocarbazole-thiophene | CCzT2 | Methyl substitution on carbazole | Solution-fabricated OFETs researchgate.net |

| Indolo[3,2-b]carbazole | 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | Alkyl chains on molecule ends | High-mobility p-channel OFETs rsc.org |

| Fused Dithiophene | Benzo[1,2-b:6,5-b′]dithiophene-4,5-dione | Dione bridge | Building block for semiconductors researchgate.net |

Charge Transport Studies in Benzocarbazole-based OFETs

Charge transport is a key performance metric for organic semiconductors in OFETs, quantified by the charge carrier mobility (µ). For benzocarbazole-based materials, which are generally p-type, the hole mobility is the most relevant parameter. Studies have shown that the molecular structure and solid-state packing significantly influence this property.

In a series of oligocarbazole–thiophenes, the length of the n-alkyl substitution on the carbazole units was varied to optimize performance. The derivative with dodecyl chains (C12CzT2) exhibited a notable hole mobility of 3.6 × 10⁻² cm²/V·s, which was attributed to its liquid crystal properties that facilitate ordered packing. researchgate.net Further device optimization improved this mobility to 0.12 cm²/V·s. researchgate.net Similarly, novel indolo[3,2-b]carbazole derivatives have been synthesized and shown to have molecules standing perpendicular to the substrate surface, a favorable orientation for charge transport. The best-performing material in this class achieved a high hole mobility of 0.22 cm²/V·s with an on/off ratio of approximately 10⁵. rsc.org These results underscore the potential of carbazole-based structures in achieving high charge carrier mobilities.

| Compound | Mobility (cm²/V·s) | On/Off Ratio | Key Feature |

| C12CzT2 | 3.6 x 10⁻² | - | Liquid crystal properties researchgate.net |

| C12CzT2 (optimized) | 1.2 x 10⁻¹ | - | Phenyl-SAM on substrate researchgate.net |

| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ | Perpendicular molecular orientation rsc.org |

Device Design and Fabrication Methodologies for Enhanced Benzocarbazole OFET Performance

Solution-based fabrication techniques, such as solution casting or spin coating, are particularly attractive due to their potential for low-cost, large-area manufacturing. researchgate.net For these methods, optimizing the solvent system and deposition conditions is crucial for controlling the film morphology.

Several strategies can be employed to enhance device performance:

Interface Engineering : The interface between the organic semiconductor and the dielectric layer is critical for charge transport. purdue.edu Treating the dielectric surface (e.g., Si/SiO₂) with a self-assembled monolayer (SAM), such as a phenyl-SAM, can improve the ordering of the semiconductor molecules at the interface. This was shown to increase the hole mobility of a carbazole-based OFET from 3.6 × 10⁻² cm²/V·s to 1.2 × 10⁻¹ cm²/V·s. researchgate.net

Electrode Modification : The efficiency of charge injection from the source electrode and collection at the drain electrode impacts performance. Modifying the work function of the electrodes to better match the HOMO level of the p-type benzocarbazole semiconductor can reduce contact resistance. mdpi.com For instance, chemical plating can be used to alter the work function of silver electrodes, improving carrier injection. mdpi.com

Advanced Printing Techniques : Methods like solution-sheared extrusion-based Direct Ink Writing (DIW) can produce highly ordered crystal morphology in the organic semiconductor layer. This leads to OFETs with improved characteristics, such as being hysteresis-free and having a low threshold voltage. purdue.edu

Light-Emitting Organic Field-Effect Transistors Incorporating Benzocarbazoles

Benzocarbazole derivatives possess the requisite electronic and photophysical properties for use in light-emitting organic field-effect transistors (LE-OFETs or OLEFETs). These multifunctional devices combine the switching function of a transistor with the light-emitting capability of an OLED. In an LE-OFET, both electrons and holes are injected from the source and drain electrodes and recombine within the transistor channel to generate light.

The development of ambipolar charge transport, where the material can conduct both holes and electrons, is often key to efficient light emission in the transistor channel. While many carbazole derivatives are primarily hole transporters, molecular design can be used to create materials with ambipolar characteristics. For example, novel conjugated copolymers have been used to create ambipolar red light-emitting FETs with electron mobilities exceeding 0.01 cm²/V·s. rsc.org